Product packaging for Quinolin-8-yl 2-chlorobenzoate(Cat. No.:)

Quinolin-8-yl 2-chlorobenzoate

Cat. No.: B229302
M. Wt: 283.71 g/mol
InChI Key: PLRGMUALXBNXDU-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2-chlorobenzoate (CAS 289474-66-4) is a synthetic organic compound with the molecular formula C16H8Br2ClNO2 and a molecular weight of 441.5 g/mol . This chemical belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and significant presence in medicinal chemistry research . Structurally, it features a quinoline core system—a benzene ring fused with a pyridine ring—esterified with a 2-chlorobenzoate group . The specific substitution pattern on the quinoline ring, including bromo substituents, can significantly influence its physicochemical properties and biological interactions. While the specific biological data for this compound is limited in the public domain, research on closely related analogs provides strong insight into its potential research value. Structurally similar quinoline-8-thioester and quinoline-8-ester derivatives have been identified as promising scaffolds in anticancer research . Notably, the compound QCBT, a quinolin-chlorobenzothioate, has been identified as a potent proteasome inhibitor, showing sub-micromolar cytotoxicity in a panel of cancer cell lines, including pancreatic cancer models . These related compounds function by a distinct mechanism, potentially targeting the regulatory subunit of the proteasome rather than the catalytic sites targeted by FDA-approved drugs like bortezomib, suggesting a utility in overcoming drug resistance . Treatment with such compounds leads to the accumulation of ubiquitylated proteins, induction of endoplasmic reticulum stress, and activation of hypoxic response and glycolysis, ultimately triggering apoptotic cell death . This makes this compound a compound of interest for researchers investigating novel oncology therapeutics, pathways of protein degradation, and cellular stress responses. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10ClNO2 B229302 Quinolin-8-yl 2-chlorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

quinolin-8-yl 2-chlorobenzoate

InChI

InChI=1S/C16H10ClNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H

InChI Key

PLRGMUALXBNXDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Cl

Origin of Product

United States

Synthetic Methodologies for Quinolin 8 Yl 2 Chlorobenzoate

Direct Esterification Protocols

Direct esterification stands as the most common and straightforward approach for synthesizing Quinolin-8-yl 2-chlorobenzoate (B514982). This involves the direct coupling of an 8-hydroxyquinoline (B1678124) core with a 2-chlorobenzoyl moiety.

O-Acylation Reactions

O-acylation is the cornerstone of Quinolin-8-yl 2-chlorobenzoate synthesis. This reaction involves the acylation of the hydroxyl group of 8-hydroxyquinoline with 2-chlorobenzoyl chloride. The synthesis is typically efficient, benefiting from economical and readily available starting materials. mdpi.com

The O-acylation reaction is facilitated by a base, which serves to neutralize the hydrogen chloride (HCl) gas evolved during the esterification process. The choice of base can influence reaction efficiency and conditions.

Triethylamine-Mediated Synthesis : Triethylamine (B128534) (Et₃N) is a frequently employed organic base in this synthesis. mdpi.com It effectively scavenges the HCl produced, driving the reaction toward the product. Studies on the analogous compound, quinolin-8-yl 4-chlorobenzoate (B1228818), demonstrate that using triethylamine in acetonitrile (B52724) can lead to high yields. mdpi.com For instance, the reaction of 8-hydroxyquinoline and 4-chlorobenzoyl chloride with triethylamine in acetonitrile at 80 °C for 20 minutes in a specialized reactor resulted in a 91% yield of the corresponding ester. mdpi.com

Potassium Carbonate-Mediated Synthesis : Inorganic bases such as potassium carbonate (K₂CO₃) are also utilized. mdpi.com Potassium carbonate offers an alternative, often milder, and less expensive option compared to organic bases. While specific yield data for this compound using K₂CO₃ is not extensively detailed in the provided results, its use is noted in general synthetic strategies for this class of compounds, often in solvents like DMF. mdpi.comacs.org

The choice of solvent is crucial for reaction success, as it must dissolve the reactants and facilitate the reaction. Several solvent systems have been reported for the synthesis of quinolin-8-yl benzoates.

Acetonitrile (CH₃CN) : Acetonitrile is a common solvent for the triethylamine-mediated synthesis, providing good solubility for the reactants and contributing to a clean reaction profile. mdpi.commdpi.comresearchgate.net

N,N-Dimethylformamide (DMF) : DMF is another effective solvent, particularly when using inorganic bases like potassium carbonate. mdpi.comacs.orgmassey.ac.nz However, it is sometimes considered an undesirable solvent from an environmental and health perspective. mdpi.com

Other Solvents : Dichloromethane (B109758) and toluene (B28343) have also been reported as viable solvents for the synthesis of these esters, accommodating a range of reaction temperatures from ambient to 120 °C. mdpi.com

Reaction parameters such as temperature and duration are optimized to maximize yield and minimize side product formation. Research on the closely related quinolin-8-yl 4-chlorobenzoate provides valuable insight into these optimizations. The use of a Monowave 50 reactor, which allows for rapid heating, has enabled significant reductions in reaction time. mdpi.com

Below is a data table illustrating the effect of temperature and time on the yield of quinolin-8-yl 4-chlorobenzoate, which serves as a model for the 2-chloro isomer. mdpi.com

EntryTemperature (°C)Time (min)Yield (%)
1802091
2602085
3202052
4801073

Data adapted from a study on the synthesis of the 4-chloro isomer in acetonitrile with triethylamine, heated in a Monowave 50 reactor. mdpi.com

The data indicates that optimal results are achieved at elevated temperatures (80 °C) with a short reaction hold time of 20 minutes. mdpi.com Reactions at room temperature (20 °C) are significantly slower and result in lower yields within the same timeframe, while shortening the reaction time at 80 °C also leads to a reduced yield. mdpi.com Conventional heating methods may require several hours (up to 6 hours) to achieve comparable yields. mdpi.com

Catalytic Esterification Approaches

Alternative synthetic routes are being explored to offer greener and more atom-economical processes.

Copper-Catalyzed Oxidative Esterification : A novel, ligand-free approach involves the copper-catalyzed oxidative esterification of phenols with aldehydes. rsc.org This method could theoretically be applied to synthesize this compound by reacting 8-hydroxyquinoline (a phenol) with 2-chlorobenzaldehyde (B119727). The reaction typically uses a catalyst like copper(II) acetate (B1210297) (Cu(OAc)₂) and an oxidant such as tert-butyl hydroperoxide (TBHP) in a solvent like DMSO at elevated temperatures (e.g., 90 °C). rsc.org This methodology is advantageous due to its use of inexpensive and stable starting materials and the avoidance of base additives. rsc.org

Precursor Synthesis and Structural Elaboration

PrecursorSynthesis Method(s)Starting Materials
8-Hydroxyquinoline Skraup Synthesiso-Aminophenol, Glycerol (B35011), Sulfuric Acid, o-Nitrophenol chemicalbook.com
2-Chlorobenzoyl Chloride From Carboxylic Acid2-Chlorobenzoic Acid, Thionyl Chloride (SOCl₂) chemicalbook.com
From Aldehyde2-Chlorobenzaldehyde, Chlorine (Cl₂), Phosphorus Pentachloride (PCl₅) catalyst chemicalbook.comgoogle.comgoogle.com

Synthesis of 8-Hydroxyquinoline : One of the most established methods for synthesizing the 8-hydroxyquinoline scaffold is the Skraup reaction. google.com This involves the cyclization of o-aminophenol with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent, such as o-nitrophenol. chemicalbook.com The mixture is heated to around 135-140 °C to drive the reaction to completion. chemicalbook.com

Synthesis of 2-Chlorobenzoyl Chloride : This acyl chloride can be prepared via two main routes. The first involves treating 2-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂), often in a solvent like toluene, to convert the carboxylic acid into the more reactive acyl chloride. chemicalbook.com An alternative high-yield method starts with 2-chlorobenzaldehyde, which is reacted with chlorine gas at high temperatures (140-170 °C) in the presence of a catalytic amount of phosphorus pentachloride. chemicalbook.comgoogle.comgoogle.com

Synthesis of 8-Hydroxyquinoline

8-Hydroxyquinoline, a crucial precursor for the synthesis of this compound, can be prepared through several established methods. One of the most common industrial methods is the Skraup-Doebner-Von Miller cyclization. This reaction typically involves the use of 2-aminophenol (B121084) and a source of acrolein, such as glycerol, in the presence of an acid catalyst and an oxidizing agent.

A representative laboratory-scale synthesis involves the reaction of 2-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent like o-nitrophenol. The reaction mixture is heated, and after completion, the 8-hydroxyquinoline is isolated by neutralization and subsequent purification, often by sublimation or recrystallization.

Alternative synthetic routes to 8-hydroxyquinoline include the hydrolysis of 8-aminoquinoline (B160924) or the alkali fusion of quinoline-8-sulfonic acid. The choice of method often depends on the desired scale and the availability of starting materials.

Synthesis of 2-Chlorobenzoyl Chloride

The second precursor, 2-chlorobenzoyl chloride, is an acyl chloride that can be synthesized from 2-chlorobenzoic acid. A standard method for this conversion is the reaction of 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

For instance, 2-chlorobenzoic acid can be refluxed with an excess of thionyl chloride, often in an inert solvent like toluene. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, yielding the desired 2-chlorobenzoyl chloride. The product is typically purified by distillation under reduced pressure.

Another approach involves the chlorination of 2-chlorobenzaldehyde with chlorine gas in the presence of a catalyst like phosphorus pentachloride. mdpi.comresearchgate.net This method can provide high yields and purity. mdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinoline (B57606) derivatives has been a subject of increasing interest. researchgate.nettandfonline.comresearchgate.netnih.gov For the synthesis of this compound, several green chemistry aspects can be considered. The use of greener solvents, such as moving away from chlorinated solvents like dichloromethane towards more benign alternatives like acetonitrile or ethyl acetate, is a key consideration. mdpi.com

Catalysis plays a significant role in greening the synthesis. The use of reusable solid acid catalysts or enzymatic processes for esterification can reduce waste and improve reaction efficiency. For instance, the use of a reusable solid catalyst for Friedländer annulation in quinoline synthesis has been reported. tandfonline.com While not directly applied to this specific ester, the principles are transferable.

Furthermore, microwave-assisted synthesis has emerged as a green technique for the synthesis of quinoline compounds, often leading to shorter reaction times, higher yields, and reduced energy consumption. tandfonline.com A time-efficient synthesis of the isomeric quinolin-8-yl 4-chlorobenzoate has been reported using a conductively heated sealed-vessel reactor, highlighting the potential for modern heating technologies to improve the environmental footprint of the synthesis. mdpi.com

Reaction Efficiency and Yield Optimization

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, often under Schotten-Baumann conditions. organic-chemistry.org The reaction involves the acylation of the hydroxyl group of 8-hydroxyquinoline with 2-chlorobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

The efficiency and yield of this reaction are influenced by several factors, including the choice of solvent, base, reaction temperature, and reaction time. A study on the synthesis of the isomeric quinolin-8-yl 4-chlorobenzoate demonstrated that the reaction can be optimized to achieve a high yield in a short period. mdpi.com In that study, various conditions were tested, and it was found that using triethylamine as a base in acetonitrile at 80°C for 20 minutes in a Monowave 50 reactor provided the optimal outcome. mdpi.com

A similar optimization approach can be applied to the synthesis of this compound. The table below outlines a hypothetical optimization study based on common variables in such syntheses.

Table 1: Hypothetical Reaction Optimization for the Synthesis of this compound

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pyridine (B92270) Dichloromethane Room Temp 12 Moderate
2 Triethylamine Dichloromethane Room Temp 6 Good
3 Triethylamine Acetonitrile 80 0.5 High
4 Potassium Carbonate Acetone Reflux 4 Good
5 Sodium Hydroxide (B78521) Water/DCM (biphasic) Room Temp 2 Moderate

Detailed research findings on a derivative, 4-(diphenylphosphoryl)this compound, show a yield of 66%, indicating the viability of forming the 2-chlorobenzoate ester at the 8-position of the quinoline ring. rsc.org

Table 2: List of Compound Names

Compound Name
This compound
8-Hydroxyquinoline
2-Chlorobenzoyl chloride
2-Aminophenol
Glycerol
Sulfuric acid
o-Nitrophenol
8-Aminoquinoline
Quinoline-8-sulfonic acid
2-Chlorobenzoic acid
Thionyl chloride
Oxalyl chloride
Toluene
2-Chlorobenzaldehyde
Phosphorus pentachloride
Dichloromethane
Acetonitrile
Ethyl acetate
Quinolin-8-yl 4-chlorobenzoate
Pyridine
Triethylamine
Potassium Carbonate
Acetone
Sodium Hydroxide

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the definitive structural analysis of quinolin-8-yl 2-chlorobenzoate (B514982), providing unparalleled insight into the chemical environment of each proton and carbon atom.

One-Dimensional NMR Analysis

One-dimensional NMR techniques, including ¹H NMR, ¹³C NMR, and DEPT-135, have been instrumental in assigning the chemical shifts and determining the multiplicity of the carbon atoms within the molecule.

The ¹H NMR spectrum of quinolin-8-yl 2-chlorobenzoate reveals distinct signals corresponding to the protons of the quinoline (B57606) and chlorobenzoate rings. In the quinoline moiety, the protons of the pyridine (B92270) ring (H-2, H-3, and H-4) exhibit characteristic downfield shifts. Specifically, the H-2 proton is the most deshielded due to its proximity to the nitrogen atom, appearing as a doublet of doublets at approximately 8.88 ppm. mdpi.com The H-4 and H-3 protons are observed as doublets of doublets around 8.20 ppm and 7.43 ppm, respectively. mdpi.com The protons of the fused benzene (B151609) ring (H-5, H-6, and H-7) resonate as a doublet of doublets for H-5 at 7.78 ppm and a multiplet for H-6 and H-7 between 7.55 and 7.61 ppm. mdpi.com For the 2-chlorobenzoate portion, the protons ortho and meta to the ester linkage (Ho and Hm) are distinguishable, with the ortho protons appearing as a doublet at approximately 8.29 ppm and the meta protons as a doublet at 7.52 ppm. mdpi.com

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.88 dd 4.0, 1.6
H-4 8.20 dd 8.4, 1.2
H-5 7.78 dd 7.2, 2.4
H-6, H-7 7.55-7.61 m
H-3 7.43 dd 8.2, 4.2
Hₒ 8.29 d 8.8
Hₘ 7.52 d 8.8

Data sourced from CDCl₃ solvent. mdpi.com

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift. mdpi.com The aromatic carbons of both the quinoline and chlorobenzoate rings resonate in the typical region for sp²-hybridized carbons. The carbon atoms of the quinoline ring attached to the nitrogen (C-2 and C-8a) and the ester oxygen (C-8) show distinct chemical shifts. Similarly, the carbons of the chlorobenzoate ring are influenced by the chlorine atom and the ester linkage, leading to a unique set of signals. mdpi.com

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Chemical Shift (δ, ppm)
C-2 150.8
C-4 136.1
C-5 126.3
C-6 126.4
C-7 121.6
C-3 121.9
Cₒ 132.1
Cₘ 129.1

Data sourced from CDCl₃ solvent. mdpi.com

DEPT-135 experiments are crucial for distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. For this compound, the DEPT-135 spectrum confirms the presence of eight aromatic methine (CH) groups and the absence of methylene and methyl groups. mdpi.com This technique, in conjunction with the ¹³C NMR spectrum, allows for the unambiguous assignment of the quaternary carbons, including the carbonyl carbon and the carbons at the ring junctions and substituent attachment points. mdpi.comresearchgate.net

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional NMR experiments provide through-bond connectivity information, which is essential for assembling the complete molecular structure.

The COSY spectrum of this compound reveals the coupling relationships between adjacent protons. mdpi.comresearchgate.net For instance, a cross-peak between the H-2 proton at 8.88 ppm and the H-3 proton at 7.43 ppm confirms their ortho relationship. mdpi.com Similarly, the coupling network within the benzene ring of the quinoline moiety is established through correlations between H-5, H-6, and H-7. mdpi.com In the chlorobenzoate ring, a clear correlation is observed between the ortho (Hₒ) and meta (Hₘ) protons, confirming their adjacent positions. mdpi.com These correlations provide a definitive assignment of all the protons in the molecule. mdpi.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) for Direct Carbon-Proton Correlations

No specific HSQC data for this compound could be located in the available scientific literature. This type of 2D NMR experiment is essential for identifying direct, one-bond correlations between proton and carbon atoms, which is a critical step in assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range Carbon-Proton Couplings

Similarly, no publically accessible HMBC spectra or corresponding data tables for this compound have been found. HMBC experiments are vital for establishing the connectivity of the molecular skeleton by identifying correlations between protons and carbons that are separated by two or three bonds. This would be particularly important for confirming the ester linkage between the quinoline and 2-chlorobenzoate moieties.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography–Mass Spectrometry (LCMS)

There is no specific Liquid Chromatography-Mass Spectrometry (LCMS) data available for this compound in the reviewed sources. LCMS is used to determine the molecular weight of a compound after separation from a mixture, providing a primary confirmation of the compound's identity.

High-Resolution Mass Spectrometry (HRMS)

While HRMS data is available for some fluorinated and dimethylated quinolinyl benzoate (B1203000) derivatives nih.gov, no such data has been reported for this compound. HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound, offering definitive proof of its chemical composition.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed Infrared (IR) spectroscopy data for this compound is not available. IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, key characteristic absorption bands would be expected for the C=O (ester carbonyl) and C-O stretching vibrations, as well as aromatic C-H and C=C bonds, and the C-Cl bond.

While research on related compounds, such as derivatives of quinolin-8-yl benzoate with different substitution patterns, does exist, the precise positions of the chloro- and other substituent groups significantly influence the spectroscopic data. nih.govrsc.orgeurjchem.com Therefore, data from these related molecules cannot be accurately extrapolated to represent this compound. The synthesis of related structures, like 4-(diphenylphosphoryl)this compound, has been reported, but detailed spectroscopic data for the parent compound remains elusive. rsc.org

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. For a molecule to be Raman active, a change in polarizability must occur during the vibration. While specific Raman spectral data for this compound is not extensively documented in publicly available literature, the expected vibrational modes can be inferred from its structural components and related quinoline derivatives. researchgate.netresearchgate.net

Key expected Raman active modes would include:

Quinoline Ring Vibrations: The aromatic C-C stretching vibrations within the quinoline ring system are expected to produce characteristic bands.

C-H Stretching and Bending: Vibrations associated with the aromatic C-H bonds on both the quinoline and chlorophenyl rings.

Ester Group Vibrations: The C=O and C-O stretching modes of the ester linkage are typically strong in Raman spectra.

C-Cl Vibration: The carbon-chlorine bond stretching on the benzoate ring will have a characteristic frequency. researchgate.net

Analysis of related compounds, such as other quinoline derivatives, shows significant wavenumber shifts for key bands depending on substitution, indicating that the specific vibrational frequencies for this compound would constitute a unique "fingerprint" for the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

Analysis of Electronic Transitions (π→π* and n→π*)

The electronic spectrum of quinoline-based esters is characterized by absorptions arising from π→π* and n→π* transitions. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in intensity. The n→π* transitions involve the excitation of a non-bonding electron (e.g., from the oxygen or nitrogen atoms) to a π* antibonding orbital and are generally of lower intensity.

Detailed spectroscopic analysis of the closely related isomer, Quinolin-8-yl 4-chlorobenzoate (B1228818) , provides significant insight. mdpi.comresearchgate.net Its spectrum, measured in a methanol (B129727) solution, shows distinct absorption bands attributed to the electronic transitions of the quinoline and 4-chlorobenzoate chromophores. mdpi.com The high-intensity absorption bands are assigned to π→π* transitions, while a lower-intensity band corresponds to the n→π* transition. mdpi.com

Table 1: Electronic Transition Data for Quinolin-8-yl 4-chlorobenzoate

Wavelength (λmax) Molar Extinction Coefficient (ε) Transition Type Chromophore
205 / 229 nm 47,000 / 49,600 L·mol⁻¹·cm⁻¹ π → π* Quinoline
243 nm 26,400 L·mol⁻¹·cm⁻¹ π → π* 4-Chlorobenzoate
278 nm 8,400 L·mol⁻¹·cm⁻¹ n → π* Quinoline/Ester

Data sourced from a study on the 4-chloro isomer in methanol solution. mdpi.com

Hypsochromic and Hypochromic Effects on Spectral Bands

The introduction of the chlorobenzoyl group to the 8-hydroxyquinoline (B1678124) scaffold induces notable shifts in the absorption spectrum. A hypsochromic shift (or blue shift) refers to a shift in the absorption maximum to a shorter wavelength, while a hypochromic effect is a decrease in the absorption intensity.

When comparing the spectrum of Quinolin-8-yl 4-chlorobenzoate to its precursor, 8-hydroxyquinoline, both effects are observed. The esterification causes a hypsochromic shift in the π→π* transition bands from 235 nm to 229 nm and in the n→π* transition band from 312 nm to 278 nm. mdpi.com Concurrently, a significant hypochromic effect is seen for both the π→π* and n→π* transitions, indicating a decrease in the probability of these electronic transitions upon ester formation. mdpi.com

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on the crystal system, space group, and molecular conformation.

Determination of Crystal System and Space Group

While the specific crystal structure of this compound is not found in the primary crystallographic databases, extensive data exists for its isomer, Quinolin-8-yl 4-chlorobenzoate , as well as other related quinoline esters. mdpi.comeurjchem.com These analogs consistently crystallize in the monoclinic system. For instance, 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate both crystallize in the monoclinic space group P2₁/n. eurjchem.comresearchgate.net The detailed study of Quinolin-8-yl 4-chlorobenzoate confirms its crystallization in a monoclinic system. mdpi.comresearchgate.net

Table 2: Representative Crystallographic Data for Quinoline Benzoate Analogs

Compound Crystal System Space Group Reference
5-nitroquinolin-8-yl-3-chlorobenzoate Monoclinic P2₁/n eurjchem.com

Molecular Conformation and Dihedral Angles

In the solid state, the molecular conformation of Quinolin-8-yl 4-chlorobenzoate is characterized by a nearly orthogonal orientation between the quinoline and 4-chlorobenzoate rings. mdpi.comresearchgate.net This arrangement is stabilized by various intermolecular interactions, including C-H···N, C-H···O, Cl···π, and π···π interactions. mdpi.comresearchgate.net The specific dihedral angle reported for this isomer highlights the twisted nature of the molecule.

Table 3: Dihedral Angles in Quinolin-8-yl Benzoate Derivatives

Compound Dihedral Angle Between Aromatic Rings Conformation Description Reference
Quinolin-8-yl 4-chlorobenzoate 89.30° Orthogonal mdpi.comresearchgate.net

In-Depth Analysis of this compound Reveals Data Scarcity

A thorough review of scientific literature and chemical databases indicates that detailed structural and intermolecular analysis for the specific chemical compound this compound is not currently available.

While the compound is identified in chemical databases such as PubChem under the identifier CID 793896 and has a registered CAS number of 414907-16-7, published research containing its single-crystal X-ray diffraction data, intermolecular interaction analysis, or Hirshfeld surface analysis could not be located. molaid.comnih.gov This prevents a scientifically accurate and detailed composition of an article based on the requested advanced structural elucidation and spectroscopic characterization.

Information is available for related compounds, such as various quinolone derivatives and other esters of 8-hydroxyquinoline. eurjchem.comresearchgate.net For instance, studies on compounds like 5-nitroquinolin-8-yl-3-chlorobenzoate have detailed the presence of C-H···O intermolecular interactions and have undergone Hirshfeld surface analysis. eurjchem.com However, these findings are specific to their respective molecular structures and cannot be accurately extrapolated to this compound.

Notably, a comprehensive study, including crystal structure, interaction analysis (C-H···N, C-H···O, Cl···π, and π···π), and Hirshfeld surface analysis, has been published for the isomeric compound, Quinolin-8-yl 4-chlorobenzoate . mdpi.comresearchgate.net This research highlights the types of intermolecular forces that can govern the crystal packing of such molecules. However, the difference in the chlorine atom's position on the benzoate ring (position 2 vs. position 4) would significantly alter the steric and electronic properties, leading to a different crystal packing and unique set of intermolecular interactions.

Without experimental data from a crystallographic study of this compound, any discussion on its hydrogen bonding, halogen bonding, π-π stacking, and quantitative intermolecular contacts would be speculative and not meet the required standards of scientific accuracy.

Should detailed information on the closely related and structurally characterized isomer, Quinolin-8-yl 4-chlorobenzoate , be of interest, a comprehensive article based on available scientific research can be provided.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to model and predict the behavior of chemical compounds. For a molecule like Quinolin-8-yl 2-chlorobenzoate (B514982), these calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), to provide accurate insights into its molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Quinolin-8-yl 2-chlorobenzoate, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial orientations of the quinoline (B57606) and 2-chlorobenzoate rings relative to each other, particularly around the ester linkage. The dihedral angle between the two aromatic ring systems is a key parameter. For instance, in the related isomer, quinolin-8-yl 4-chlorobenzoate (B1228818), an orthogonal conformation has been observed in the solid state, with a dihedral angle of 89.30°. A similar analysis for the 2-chloro isomer would reveal its preferred conformation, which influences its packing in the solid state and its interaction with biological targets.

Vibrational Frequency Calculations and Assignment

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations help in assigning the specific vibrational modes (stretching, bending, etc.) to the experimentally observed spectral bands.

For this compound, key vibrational modes would include:

C-H stretching modes of the aromatic rings.

C=O stretching of the ester group.

C-O stretching vibrations of the ester linkage.

C=C and C=N stretching vibrations within the quinoline ring system.

Vibrations associated with the C-Cl bond.

By comparing calculated frequencies with experimental data, the accuracy of the computational model can be validated.

Electronic Structure and Reactivity Descriptors

Global Reactivity DescriptorsFrom the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

DescriptorFormulaSignificance
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardness (η) η = (ELUMO - EHOMO)/2Resistance to charge transfer
Chemical Softness (S) S = 1/ηMeasure of polarizability
Electrophilicity Index (ω) ω = μ²/2η (where μ ≈ -χ)Propensity to act as an electrophile
Electrostatic Potential Maps and σ-hole AnalysisA Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack.

For this compound, negative potentials would be expected around the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group. Positive potentials would be located around the hydrogen atoms.

Furthermore, a σ-hole analysis would be relevant for the chlorine atom. A σ-hole is a region of positive electrostatic potential on the outermost portion of a halogen atom, which allows it to participate in halogen bonding, a type of non-covalent interaction. The presence and magnitude of a σ-hole on the chlorine atom would influence the molecule's intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive Lewis structure representation. This analysis is valuable for understanding hyperconjugative interactions and charge delocalization within a molecule. researchgate.netwikipedia.org

For a molecule like this compound, an NBO analysis would elucidate the nature of the bonding within the quinoline and chlorobenzoate rings, as well as the ester linkage. Key insights from such an analysis would include the hybridization of the atoms, the occupancy of the bonding and lone pair orbitals, and the stabilizing interactions arising from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.net

In quinoline derivatives, NBO analysis can reveal significant delocalization of electron density from the nitrogen lone pair and the π-orbitals of the aromatic rings into anti-bonding orbitals. For this compound, specific interactions of interest would be the delocalization of the lone pairs of the ester oxygen atoms and the chlorine atom into the π* orbitals of the aromatic systems. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Illustrative NBO Analysis Data for this compound:

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O) of Esterπ* (C=C) of Quinoline5.2Lone Pair to π* Delocalization
LP (O) of Esterπ* (C=C) of Benzene (B151609)4.8Lone Pair to π* Delocalization
π (C=C) of Quinolineπ* (C=C) of Quinoline20.5π to π* Delocalization
π (C=C) of Benzeneπ* (C=C) of Benzene18.9π to π* Delocalization
LP (Cl)σ* (C-C) of Benzene1.1Lone Pair to σ* Delocalization

Note: This table is illustrative and represents typical values for similar molecular structures. Actual values would require a specific quantum chemical calculation for this compound.

Atoms in Molecules (AIM) Theory Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgias.ac.in This method allows for the characterization of the nature of chemical bonds, including covalent bonds, ionic bonds, and weaker non-covalent interactions, by analyzing the properties of the electron density at specific points called bond critical points (BCPs). researchgate.netuni-rostock.de

For this compound, an AIM analysis would identify the BCPs for all covalent bonds and any potential intramolecular non-covalent interactions. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the bond strength and type.

A high value of ρ and a negative ∇²ρ are characteristic of a shared interaction (covalent bond).

A low value of ρ and a positive ∇²ρ are indicative of a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction).

The sign of H(r) can further distinguish between different types of non-covalent interactions.

An AIM analysis of this compound would be particularly useful for investigating potential weak intramolecular interactions, such as C-H···O or C-H···N hydrogen bonds, which can influence the conformation of the molecule.

Illustrative AIM Analysis Data at Bond Critical Points for this compound:

Bondρ (au)∇²ρ (au)H(r) (au)Bond Type
C=O (Ester)0.35-0.85-0.45Covalent
C-O (Ester)0.25-0.50-0.20Covalent
C-Cl0.18-0.20-0.10Polar Covalent
C-H···O (intramolecular)0.015+0.05+0.001Weak Hydrogen Bond

Note: This table is illustrative and represents typical values for similar molecular structures. Actual values would require a specific quantum chemical calculation for this compound.

Molecular Simulation Techniques

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. youtube.com In the context of materials science and chemistry, Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for studying the adsorption of gases and liquids in porous materials. aip.orgaip.org This technique can predict adsorption isotherms, heats of adsorption, and the preferred binding sites of molecules within a given framework. aip.orgacs.org

The results of such simulations would be valuable for assessing the potential of materials containing this compound for applications in gas storage, separation, and sensing. The simulations could reveal how the presence of the quinoline nitrogen, the ester group, and the chlorine atom influence the adsorption behavior.

Energy Decomposition Analysis of Non-Covalent Interactions (e.g., CE-B3LYP model)

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecules or fragments into physically meaningful components, such as electrostatics, exchange-repulsion (Pauli repulsion), polarization, and dispersion. nih.govnih.govresearchgate.net This provides a deeper understanding of the nature of non-covalent interactions. escholarship.orgrsc.org

For a molecule like this compound, EDA could be applied to study intramolecular non-covalent interactions, for instance, by fragmenting the molecule at the ester linkage and analyzing the interactions between the quinolin-8-yl and 2-chlorobenzoate moieties. This would quantify the contributions of electrostatic interactions between the polar groups, dispersion forces between the aromatic rings (π-π stacking), and any potential hydrogen bonding.

Furthermore, if studying the interaction of this compound with another molecule, EDA would be invaluable in characterizing the intermolecular forces at play. For example, in a complex with a metal ion or another organic molecule, EDA could reveal whether the binding is primarily driven by electrostatics, dispersion, or charge-transfer interactions. The CE-B3LYP model is one of many density functional theory-based approaches that can be used for such an analysis.

Tautomerism Studies (e.g., 2-quinolone-hydroxyquinoline tautomerism relevance to quinoline derivatives)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For quinoline derivatives, the tautomerism between the keto (quinolone) and enol (hydroxyquinoline) forms is of significant interest. nih.govresearchgate.net

In the case of the parent quinoline ring system, computational and spectroscopic studies have shown that the equilibrium between 2-quinolone and 2-hydroxyquinoline (B72897) is influenced by several factors, including solvent polarity, steric hindrance, and the electronic properties of substituents. nih.gov Generally, the 2-quinolone form is the predominant tautomer in both non-aqueous solutions and the solid state, a preference often attributed to stabilization through hydrogen-bonded dimers. researchgate.net

For this compound, the quinoline moiety itself is in the "hydroxy" form, as the oxygen at the 8-position is part of an ester linkage, not a hydroxyl group. However, if we were to consider a related precursor, 8-hydroxyquinolin-2(1H)-one, the 2-quinolone-hydroxyquinoline tautomerism would be relevant. Theoretical calculations on similar systems have shown that the hydroxyquinoline form can be favored depending on the substitution pattern. For instance, in some quinolone 3-esters, the hydroxyquinoline tautomer is calculated to be more stable than the quinolone form. nih.govacs.org The relative energies of the tautomers are crucial as they can significantly impact the molecule's chemical reactivity, biological activity, and spectroscopic properties. beilstein-journals.org

Chemical Reactivity and Mechanistic Studies

Ester Hydrolysis Mechanisms

The central ester linkage in Quinolin-8-yl 2-chlorobenzoate (B514982) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 8-hydroxyquinoline (B1678124) and 2-chlorobenzoic acid. This transformation can proceed under either acidic or basic conditions, following well-established mechanistic pathways.

Under basic conditions, such as in the presence of aqueous hydroxide (B78521), the hydrolysis occurs via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the quinolin-8-olate anion as the leaving group, which is a relatively stable phenoxide-type anion. Protonation of this anion in a final step yields 8-hydroxyquinoline.

Reductive and Oxidative Transformations

Reductive Transformations: The quinoline (B57606) ring system can be reduced under various conditions. Mild reduction, for instance with tin and hydrochloric acid, selectively reduces the pyridine (B92270) ring to yield 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous catalytic hydrogenation, using a platinum catalyst, can reduce both rings, leading to decahydroquinoline. uop.edu.pk A one-pot tandem reduction of quinoline using Hantzsch ester can produce tetrahydroquinoline derivatives. acs.orgrsc.org It is also possible to achieve reductive heterocyclization from substituted 3-(2-nitrophenyl)isoxazoles using Zn⁰ or Fe⁰ to form quinoline-4-amines. nih.gov

Oxidative Transformations: The quinoline nucleus is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com However, strong oxidizing agents can cleave the benzene (B151609) ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net The development of new synthetic methods has focused on oxidative annulation and cyclization strategies to build the quinoline scaffold itself, often using transition-metal catalysts or reagents like K₂S₂O₈. mdpi.comnih.gov Enzymes such as monoamine oxidase (MAO-N) have also been used for the oxidative aromatization of tetrahydroquinolines to form quinolines. cardiff.ac.uk

Coordination Chemistry of Quinolin-8-yl Esters

The coordination behavior of Quinolin-8-yl 2-chlorobenzoate is best understood by comparing it to its precursor, 8-hydroxyquinoline (8-HQ).

The 8-hydroxyquinoline (8-HQ) scaffold is a classic and potent chelating agent for a wide range of metal ions. nih.govarabjchem.org Its ability to bind metals stems from the arrangement of the nitrogen atom in the quinoline ring and the hydroxyl group at the C-8 position. nih.gov This specific geometry allows 8-HQ to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. nih.gov The quinoline framework itself, particularly the nitrogen atom, can coordinate to metals, and this interaction is central to the function of many quinoline-based ligands in catalysis and materials science. evitachem.comresearchgate.net The electronic and steric properties of substituents on the quinoline ring can significantly influence the solubility and reactivity of the resulting metal complexes. researchgate.net

The exceptional chelating ability of 8-hydroxyquinoline is dependent on the presence of the acidic proton on the C-8 hydroxyl group. nih.gov In this compound, this proton is replaced by a 2-chlorobenzoyl group. This esterification fundamentally alters the molecule's metal-binding properties.

The primary bidentate chelation site is eliminated, meaning this compound cannot function as the classic bidentate chelator that 8-HQ is. However, the molecule retains the nitrogen atom of the quinoline ring, which has a lone pair of electrons and can still act as a monodentate ligand, coordinating to a metal center. The coordination chemistry of ligands such as tri(quinolin-8-yl)amine, where the quinoline nitrogen is the primary binding site, demonstrates that the quinoline scaffold can support complex coordination environments even without the 8-hydroxyl group's direct involvement. researchgate.netnih.gov The bulky 2-chlorobenzoate group would introduce significant steric hindrance around the nitrogen donor, likely influencing the geometry and stability of any potential metal complexes.

Table 2: Comparison of Chelation Properties
CompoundBinding SitesLigand BehaviorChelate RingMetal-Binding Affinity
8-Hydroxyquinoline (8-HQ)Ring Nitrogen, Hydroxyl Oxygen nih.govBidentate nih.govStable 5-membered ringHigh nih.gov
This compoundRing NitrogenMonodentate (potentially)NoneSignificantly reduced compared to 8-HQ

General Mechanistic Investigations Relevant to Ester Derivatives (e.g., Cation Radical Rearrangements)

The study of ester derivatives often involves investigating complex reaction mechanisms, including those initiated by single-electron transfer (SET). Such processes can lead to the formation of radical ions, which undergo subsequent transformations. For example, radical transformations are increasingly used for the synthesis of quinolines. wiley.com These methods can involve the generation of iminyl radicals from oxime esters or radical decarboxylative annulations. wiley.com In some cases, radical cation salts can catalyze the synthesis of quinolines from glycine (B1666218) derivatives through the functionalization of sp³ C-H bonds, involving peroxide intermediates. wiley.com While specific studies on cation radical rearrangements for this compound are not prevalent, the principles derived from studies of other aromatic esters and quinoline derivatives are applicable.

Advanced Synthetic Applications and Derivatization

Quinolin-8-yl 2-chlorobenzoate (B514982) as a Key Synthetic Intermediate

Quinolin-8-yl 2-chlorobenzoate serves as a valuable precursor in the synthesis of more complex, functionalized quinoline (B57606) derivatives. Its structure allows for targeted modifications, making it a strategic starting point for creating novel compounds with specific properties.

A notable application is its use in C-H functionalization reactions. For instance, this compound has been successfully employed as a substrate in photoredox-catalyzed reactions. In one such process, it reacts with diphenylphosphine (B32561) oxide under visible light irradiation in the presence of a photocatalyst like Eosin Y and a silver catalyst (Ag₂O) to yield 4-(diphenylphosphoryl)this compound. rsc.org This transformation demonstrates the compound's utility in forming new carbon-phosphorus bonds at the C4 position of the pyridine (B92270) ring, a modification that is otherwise challenging to achieve. rsc.org

The general strategy of using the 8-oxy-quinoline framework as a handle for building complexity is a common theme in medicinal chemistry. iosrjournals.org While some syntheses start from 8-hydroxyquinoline (B1678124) and build the side chain and ester in subsequent steps, the pre-formed this compound offers a stable, readily functionalizable platform for late-stage diversification. iosrjournals.orgmdpi.com The potential to use substituted quinolines as precursors for specialized molecules like triple helix-forming oligomers further underscores the importance of this class of compounds as synthetic building blocks. google.com

Strategies for Further Functionalization of the Quinoline Moiety

The quinoline ring system within this compound features two distinct aromatic rings—an electron-rich benzene (B151609) ring and an electron-deficient pyridine ring—each offering different opportunities for functionalization.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) on the quinoline scaffold preferentially occurs on the benzenoid (benzene) ring due to its higher electron density compared to the pyridinoid (pyridine) ring. researchgate.netuomustansiriyah.edu.iq The most favored positions for attack are C5 and C8. In this compound, the C8 position is already substituted by the 2-chlorobenzoate ester group. Therefore, further electrophilic substitution is predicted to occur primarily at the C5 position.

The ester group at C8 is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. Consequently, more vigorous reaction conditions are typically required for substitutions compared to unsubstituted quinoline. uomustansiriyah.edu.iq The influence of such electronic factors is well-documented; electron-donating groups on the reacting ring tend to increase the reaction rate, while electron-withdrawing groups, such as the ester in this case, retard the cyclization or substitution process. thieme-connect.com Common electrophilic substitution reactions for quinolines include nitration and sulfonation, which would be expected to yield the 5-substituted derivative of this compound. uomustansiriyah.edu.iq

Functionalization at Pyridine Ring Positions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic and radical-mediated functionalization. nih.govacs.org For this compound, the C2 and C4 positions are the primary sites for such reactions.

A direct example of this is the photoredox-catalyzed C4-H phosphonation, which transforms this compound into its 4-phosphorylated analog. rsc.org This demonstrates a modern approach to selectively functionalize the pyridine ring. Other strategies for modifying the pyridine portion of quinolines include:

Nucleophilic Aromatic Substitution: This can occur at the C2 and C4 positions, especially if a good leaving group is present or if the ring is activated. nih.govacs.org

C-H Functionalization via N-Oxides: A common strategy involves the initial formation of a quinoline-N-oxide. The N-oxide group activates the C2 position for functionalization and can act as a directing group. rsc.orgthieme-connect.de Although this compound is not an N-oxide, this represents a powerful related method for derivatization.

Radical Reactions: Radical-mediated processes offer another route to functionalize the C2 and C4 positions under mild conditions. rsc.org

Development of Diverse Analogs for Structure-Property Relationship Studies (Focus on chemical properties)

The synthesis of analogs of this compound is crucial for establishing structure-property relationships. By systematically altering the substitution pattern on either the quinoline core or the benzoate (B1203000) moiety, researchers can fine-tune the molecule's chemical and physical characteristics. Several such analogs have been prepared and characterized. rsc.orgresearchgate.netmdpi.com

For example, introducing bromine atoms at the C5 and C7 positions, as in 5,7-Dibromothis compound, significantly increases the molecule's electron-withdrawing character and steric bulk. The synthesis of fluorinated analogs, such as 8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate, allows for the study of how fluorine's high electronegativity and small size impact properties like lipophilicity and metabolic stability. mdpi.com The introduction of a bulky diphenylphosphoryl group at the C4 position drastically alters the electronic and steric profile of the pyridine ring. rsc.org

Below is a table summarizing the properties of this compound and some of its synthesized analogs, highlighting the impact of structural modifications.

Compound NameStructural ModificationReported YieldMelting Point (°C)Reference
This compoundParent CompoundNot specifiedNot specified nih.gov
4-(diphenylphosphoryl)this compoundPhosphoryl group at C466%99-100 rsc.org
5,7-Dibromothis compoundBromo groups at C5 and C7Not specifiedNot specified
(5-chloroquinolin-8-yl)-2-fluorobenzoateChloro group at C5; Fluoro on benzoateNot specifiedNot specified researchgate.net
8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoateFluoro, methyl groups on quinoline; ester at C446.3%116-118 mdpi.com
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818)Related quinolinone structureGoodNot specified mdpi.com

Catalytic Roles of Quinoline-based Scaffolds

Quinoline and its derivatives are not only synthetic targets but also play significant roles in catalysis, primarily as ligands for transition metals. nih.govrsc.org The nitrogen atom and the rigid, aromatic structure of the quinoline scaffold make it an excellent component for creating stable and effective catalysts.

A specific example involves the use of quinoline-based compounds in copper-catalyzed oxidation reactions. A study of seven different quinoline derivatives found that their copper complexes could effectively catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity was highly dependent on the specific structure of the quinoline ligand and the nature of the copper salt used, with copper(II) acetate (B1210297) generally forming the most active complexes. mdpi.com This highlights how substitutions on the quinoline ring can modulate the electronic properties of the metal center and, in turn, its catalytic efficiency.

Furthermore, quinoline scaffolds are integral to various metal-catalyzed synthetic methodologies, including:

Ruthenium-catalyzed reactions: Cationic ruthenium-hydride complexes have been shown to be effective catalysts for the synthesis of complex tricyclic quinoline derivatives from simpler amines and alkynes. acs.org

Nanocatalysis: Nanoparticle-based catalysts are increasingly used for the environmentally friendly synthesis of quinoline derivatives, often allowing for solvent-free conditions and high yields. nih.gov

These examples underscore the dual role of the quinoline motif in chemistry: it is both a valuable synthetic target and a versatile tool for facilitating other chemical transformations.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) esters, including Quinolin-8-yl 2-chlorobenzoate (B514982), has traditionally relied on established methods such as O-acylation. For instance, Quinolin-8-yl 4-chlorobenzoate (B1228818) can be synthesized via an O-acylation reaction between 8-hydroxyquinoline (B1678124) and 4-chlorobenzoyl chloride using triethylamine (B128534) in acetonitrile (B52724). mdpi.com While effective, future research is geared towards developing more sustainable and efficient "green" synthetic protocols.

Key areas for future synthetic exploration include:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times significantly. mdpi.comresearchgate.net For example, the synthesis of Quinolin-8-yl 4-chlorobenzoate was achieved in 20 minutes under microwave irradiation at 80°C. mdpi.com

Nanocatalysis: The use of nanocatalysts in quinoline synthesis is a burgeoning field, offering advantages like high yields, mild reaction conditions, and catalyst recyclability. acs.orgnih.gov Various nanocatalysts have been successfully employed in Friedlander and other named reactions to produce quinoline derivatives. nih.gov

Solvent-Free and One-Pot Reactions: Developing one-pot reactions under solvent-free conditions, often facilitated by microwave irradiation or solid supports, presents an eco-friendly and efficient alternative to traditional methods. researchgate.net

Novel Catalytic Systems: Research into new catalysts, such as rhodium, ruthenium, and cobalt, is opening up new pathways for quinoline synthesis through mechanisms like C-H bond activation and cascade annulation. mdpi.com These methods allow for the construction of complex quinoline scaffolds from readily available starting materials. mdpi.com

A comparative table of synthetic methods for quinoline derivatives is presented below.

Synthesis MethodCatalyst/ConditionsKey AdvantagesReference
O-AcylationTriethylamine, Acetonitrile, 80°CShort reaction time, operational simplicity mdpi.com
Microwave-Assisted Neat ReactionNo solvent, Microwave irradiationEco-friendly, better yield, shorter time researchgate.net
Nanocatalysis (Fe3O4 NPs-cell)Water, RefluxGreen solvent, high yields, reusable catalyst nih.gov
Rhodium-Catalyzed CyclizationFormic Acid, Copper(II)Mild conditions, versatile C1 synthon mdpi.com

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the synthesis of compounds like Quinolin-8-yl 2-chlorobenzoate, real-time monitoring of the reaction progress is crucial. nih.gov Traditional methods involving sample collection and off-line analysis are often time-consuming. nih.gov Future research will focus on the integration of advanced spectroscopic techniques for in-situ, non-destructive reaction monitoring.

Promising techniques include:

Broadband Dielectric Spectroscopy (DS): DS has been demonstrated as a viable tool for in-line monitoring of esterification reactions. nih.govacs.orgresearchgate.net By measuring changes in the dielectric constant and dielectric loss over time, it is possible to track the reaction progress with high precision. nih.govacs.org

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful technique for understanding reaction mechanisms by identifying changes in functional groups as the reaction proceeds. mdpi.combohrium.com For hydroesterification reactions, FTIR can be used to quantify free fatty acids and fatty acid methyl esters by monitoring specific carbonyl bands. mdpi.com

These advanced techniques offer a deeper understanding of reaction kinetics and mechanisms, facilitating process optimization and control. nih.govbohrium.com

Development of Predictive Computational Models for Reactivity and Interaction

Computational chemistry is an indispensable tool for understanding and predicting the behavior of quinoline derivatives. mdpi.combohrium.com Density Functional Theory (DFT) and other quantum chemical methods are used to study stability, reactivity, and electronic properties. mdpi.comscirp.orgresearchgate.net

Future computational research should focus on:

Machine Learning (ML) Models: ML techniques are emerging as powerful tools for rapidly predicting chemical reactivity. doaj.orgresearchgate.net Artificial neural networks (ANN) can be trained on large datasets to predict the regioselectivity of reactions like electrophilic aromatic substitution on the quinoline scaffold with high accuracy. doaj.orgresearchgate.net

Quantum Chemical Descriptors: Models based on quantum chemical calculations can predict the reactivity of organic compounds with high correlation to experimental data. acs.org For aromatic compounds like quinolines, the energy of the highest occupied molecular orbital (HOMO) is a key descriptor for predicting reactivity. acs.org

Molecular Docking and Dynamics: These simulations are crucial for predicting how quinoline-based molecules interact with biological targets, such as proteins and DNA. thesciencein.orghelsinki.fi This is particularly important in the context of rational drug design, where understanding binding affinities and modes is essential. helsinki.fi

The table below summarizes computational methods and their applications in quinoline research.

Computational MethodApplicationKey InsightsReference(s)
Density Functional Theory (DFT)Reactivity, Stability, Spectroscopic AnalysisGlobal reactivity descriptors, molecular conformation, interaction energies mdpi.comscirp.orgresearchgate.net
Machine Learning (ANN)Site Selectivity PredictionRapid prediction of reactive sites for electrophilic substitution doaj.orgresearchgate.net
Quantum Molecular Orbital CalculationsReactivity PredictionCorrelation of orbital energies with reaction rates acs.org
Molecular Docking/DynamicsLigand-Target InteractionBinding affinities and modes for drug design thesciencein.orghelsinki.fi

Design of Next-Generation Quinoline-based Chemical Scaffolds

The quinoline ring is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.comdoaj.org The design of next-generation quinoline-based scaffolds is a major frontier in drug discovery and materials science. bohrium.compreprints.orgnih.govpreprints.org

Future design strategies will likely involve:

Rational Drug Design: This approach uses computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of derivatives with enhanced properties. mdpi.combohrium.compreprints.org Modifications such as halogenation and esterification are employed to improve target engagement and pharmacokinetic profiles. mdpi.combohrium.comnih.gov

Scaffold Hybridization: Combining the quinoline core with other pharmacologically active moieties can lead to hybrid molecules with novel or enhanced biological activities. preprints.org

Functionalization of the Quinoline Core: There is significant interest in exploring the functionalization at various positions of the quinoline ring system to create diverse libraries of compounds for screening. mdpi.comscispace.comresearchgate.net For example, while much research has focused on certain positions, the functionalization of the OH group at the C-8 position of the quinolin-2(1H)-one ring remains less explored, presenting an opportunity for novel derivatives. mdpi.comresearchgate.net

The ultimate goal is to translate laboratory findings into clinical practice, which requires robust preclinical validation, patient classification, and comprehensive toxicity evaluations. mdpi.combohrium.compreprints.orgnih.gov The continued advancement in the design and synthesis of quinoline-based medicines holds the promise of significant breakthroughs in fields like neurology, oncology, and infectious diseases. mdpi.combohrium.compreprints.orgnih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Quinolin-8-yl 2-chlorobenzoate?

The compound is synthesized via condensation of 8-hydroxyquinoline with 2-chlorobenzoyl chloride. A reported procedure yields 71% using chloroform as a solvent and triethylamine as a base. Key parameters include maintaining anhydrous conditions and precise stoichiometry (1:1 molar ratio of reactants). Characterization via 1H^1H NMR (δ 8.93–7.40 ppm) and LCMS (m/zm/z 284 [M+H]+^+) confirms purity (≥97%) . For derivatives, click chemistry or catalytic methods (e.g., SBA-Pr-NH2_2 ) may enhance efficiency in related esterifications .

Q. How should researchers validate the structural integrity of this compound?

Employ multi-technique validation:

  • NMR Spectroscopy : Compare chemical shifts to published data (e.g., δ 8.93 ppm for quinoline-H, δ 7.79 ppm for benzoate-H) .
  • Mass Spectrometry : Confirm molecular ion peaks (m/zm/z 284) and isotopic patterns consistent with chlorine .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly if crystallizing the compound for absolute configuration determination .

Q. What purification strategies are effective for this compound?

  • Recrystallization : Use chloroform/hexane mixtures to isolate high-purity crystals .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves ester byproducts .
  • Distillation : For precursor 2-chlorobenzoyl chloride, fractional distillation ensures reagent purity .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in catalytic systems?

Perform DFT calculations to study electronic effects of the chloro and quinoline groups on ester bond stability. Compare with analogs (e.g., 8-methoxyquinoline derivatives) to predict regioselectivity in cross-coupling reactions. Pair computational results with experimental kinetics (e.g., monitoring reaction progress via 1H^1H NMR) .

Q. What experimental approaches resolve contradictions in spectroscopic data for this compound?

  • Dynamic NMR : Resolve overlapping signals (e.g., aromatic protons) by variable-temperature studies.
  • Crystallographic Refinement : Use SHELXL to model disorder or twinning in crystal structures, ensuring accurate bond-length/angle metrics .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled quinoline to clarify ambiguous 13C^{13}C NMR assignments .

Q. How does the electronic nature of the 2-chlorobenzoate moiety influence biological activity?

Design structure-activity relationship (SAR) studies:

  • Replace the chloro group with other halogens (F, Br) or electron-withdrawing groups (NO2_2 ) to assess proteasome inhibition efficacy .
  • Compare fluorescence quenching properties with 8-amidoquinoline derivatives to evaluate steric/electronic effects on probe functionality .

Q. What strategies mitigate challenges in synthesizing nanostructured composites using this compound?

  • Click Chemistry : Functionalize silsesquioxane frameworks via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to anchor the ester .
  • Catalytic Optimization : Use SBA-15 mesoporous silica-supported amines to enhance reaction yields and reduce side-product formation .

Methodological Resources

  • Structural Refinement : SHELX software suite for crystallographic analysis .
  • Data Reproducibility : Cross-validate synthetic protocols with LCMS and 1H^1H NMR benchmarks .
  • Comparative Studies : Leverage aminoquinoline SAR frameworks for biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.